
2-amino-4-(4-fluorophenyl)-5,6,7,8-tetrahydro-1,3-naphthalenedicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-4-(4-fluorophenyl)-5,6,7,8-tetrahydro-1,3-naphthalenedicarbonitrile, commonly referred to as FDDNP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neurodegenerative diseases. FDDNP is a small molecule that has been used as a molecular imaging probe to detect and visualize amyloid plaques and neurofibrillary tangles, which are hallmarks of Alzheimer's disease and other neurodegenerative disorders.
作用機序
FDDNP binds to beta-amyloid and tau proteins, which are the main components of amyloid plaques and neurofibrillary tangles, respectively. This binding allows for the detection and visualization of these pathological structures in the brain. FDDNP has also been shown to bind to other proteins and enzymes that are involved in the pathophysiology of neurodegenerative diseases.
Biochemical and Physiological Effects:
FDDNP has been shown to have minimal toxicity and does not produce any significant biochemical or physiological effects in the body. This makes it a safe and effective imaging probe for use in scientific research.
実験室実験の利点と制限
One of the main advantages of FDDNP is its ability to detect and visualize amyloid plaques and neurofibrillary tangles in the brain. This has allowed for a better understanding of the pathophysiology of neurodegenerative diseases and has led to the development of new therapies and drugs. However, FDDNP has some limitations, including its relatively short half-life and the need for specialized imaging equipment.
将来の方向性
There are several potential future directions for the use of FDDNP in scientific research. One area of interest is the development of new imaging probes that are more specific and sensitive for the detection of amyloid plaques and neurofibrillary tangles. Another potential direction is the use of FDDNP in the development of new therapies and drugs for the treatment of neurodegenerative diseases. Additionally, FDDNP may have applications in other areas of research, such as cancer imaging and drug development.
合成法
The synthesis of FDDNP involves a multi-step process that requires the use of various reagents and solvents. One of the most common methods for synthesizing FDDNP is the reaction of 4-fluoroaniline with 1,3-naphthalenedicarboxylic acid in the presence of phosphorus oxychloride and dimethylformamide. The resulting product is then treated with ammonia and cyanogen bromide to obtain FDDNP.
科学的研究の応用
FDDNP has been extensively used in scientific research for the detection and visualization of amyloid plaques and neurofibrillary tangles in the brain. This has led to a better understanding of the pathophysiology of Alzheimer's disease and other neurodegenerative disorders. FDDNP has also been used to study the effects of various drugs and therapies on the progression of these diseases.
特性
IUPAC Name |
2-amino-4-(4-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3/c19-12-7-5-11(6-8-12)17-14-4-2-1-3-13(14)15(9-20)18(22)16(17)10-21/h5-8H,1-4,22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXNXQFNJUJUAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=C2C3=CC=C(C=C3)F)C#N)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5785348.png)
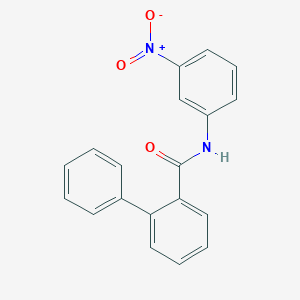
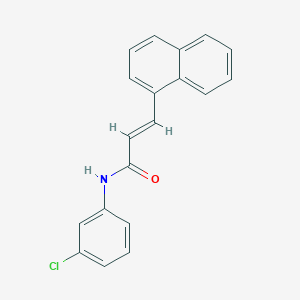


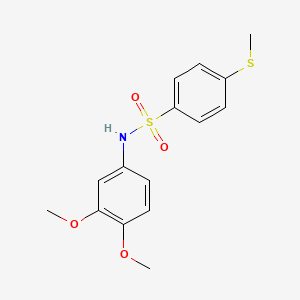
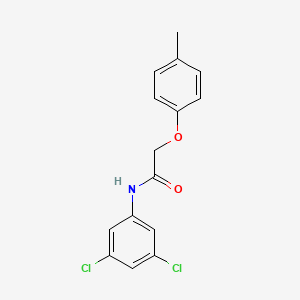
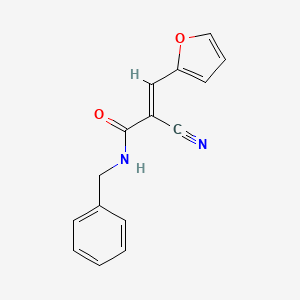

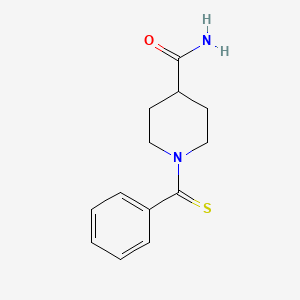
![N-({[2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B5785431.png)
![N-(2,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5785433.png)